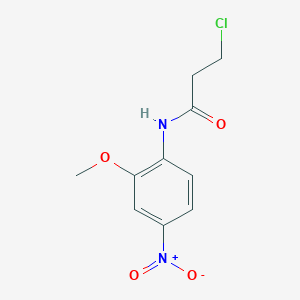

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Applications

Synthesis and Evaluation of Antimicrobial Agents : A study synthesized a series of compounds including 3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and evaluated their antimicrobial activity against several microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans. The compounds demonstrated potent antimicrobial activity, and notable structure-activity relationship (SAR) trends were observed (Halve, Dubey, & Bhadauria, 2007).

Immunomodulatory Applications

Immunosuppressive Activity of Propanamide Derivatives : N-aryl-3-(indol-3-yl)propanamides, including a compound with notable similarity to 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide, were synthesized and their immunosuppressive activities evaluated. Notably, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide exhibited significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity (DTH) assay, indicating promising immunosuppressive potential (Giraud et al., 2010).

Biomedical Engineering Applications

Smart Polymer with Switchable Properties : A novel cationic polymer was synthesized that can switch from cationic to zwitterionic form upon light irradiation. This property was harnessed for DNA condensation and release, as well as altering antibacterial activity, demonstrating its potential in biomedical applications (Sobolčiak et al., 2013).

Structural and Material Science

Crystal Structure Analysis : The crystal structure of N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide was determined, contributing to the understanding of molecular arrangements and interactions, crucial for designing materials with specific properties (Zukerman-Schpector et al., 2006).

Agricultural Chemistry

Nematicidal Activity of Derivatives : Derivatives of 3-(substitutedphenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones, including 3-chloro-substituted phenyl derivatives, were synthesized and exhibited significant nematicidal activity against the root-knot nematode Meloidogyne javanica. This indicates their potential use in controlling parasitic nematodes in agriculture (Kumari, Singh, & Walia, 2014).

Environmental Chemistry

Pollutant Degradation by Photoassisted Fenton Reaction : The photoassisted Fenton reaction was used for the rapid decomposition of metolachlor, a structural analog of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide. This study provides insights into the potential application of advanced oxidation processes for the degradation of environmental contaminants (Pignatello & Sun, 1995).

Propriétés

IUPAC Name |

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-17-9-6-7(13(15)16)2-3-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQBHLMOVWSUCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)